molecular formula C9H19ClN2 B11720879 1-(Azetidin-3-ylmethyl)piperidine hydrochloride

1-(Azetidin-3-ylmethyl)piperidine hydrochloride

Cat. No.: B11720879
M. Wt: 190.71 g/mol
InChI Key: VMPVLGJQNQKQLP-UHFFFAOYSA-N
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Description

1-[(Azetidin-3-yl)methyl]piperidine hydrochloride is a compound that features a combination of azetidine and piperidine rings. Azetidine is a four-membered nitrogen-containing heterocycle, while piperidine is a six-membered nitrogen-containing heterocycle. The hydrochloride form of this compound is often used to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(azetidin-3-yl)methyl]piperidine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions. The Suzuki–Miyaura cross-coupling reaction is one such method used for the diversification of novel heterocyclic amino acid derivatives .

Chemical Reactions Analysis

Types of Reactions

1-[(Azetidin-3-yl)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine or piperidine rings.

    Substitution: Both the azetidine and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield azetidine oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.

Mechanism of Action

The mechanism of action of 1-[(azetidin-3-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known for its ring strain, which makes it highly reactive under certain conditions . This reactivity allows the compound to interact with various biological targets, potentially leading to therapeutic effects. The piperidine ring, on the other hand, is a common pharmacophore in drug design and contributes to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Azetidin-3-yl)methyl]piperidine hydrochloride is unique due to the combination of azetidine and piperidine rings in its structure. This dual-ring system provides a unique set of chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

1-(Azetidin-3-ylmethyl)piperidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential applications in treating various diseases. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique azetidine ring fused with a piperidine structure, which is significant for its biological properties. The synthesis typically involves the reaction of piperidine with azetidine derivatives under controlled conditions to yield the target compound in moderate to high yields. For instance, one study reported a 75% yield for the synthesis of 1-(Azetidin-3-yl)piperidine from piperidine .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including those from the ESKAPE panel, which are known for their antibiotic resistance. The minimum inhibitory concentration (MIC) values indicate effective suppression of bacterial growth, suggesting its potential use as an antibacterial agent .

Central Nervous System (CNS) Effects

Research has also highlighted the compound's potential in CNS applications. The azetidine-piperidine hybrid structure is hypothesized to enhance blood-brain barrier permeability, making it a candidate for neuropharmacological studies. Preliminary findings suggest that it may have anxiolytic or antidepressant-like effects, although further research is required to confirm these activities .

Case Studies and Experimental Data

  • Antibacterial Efficacy : A study tested the compound against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results indicated significant inhibition zones around the drug-treated discs, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 180 nM to 710 nM depending on the bacterial strain .
  • CNS Activity : In a behavioral model assessing anxiety-like behavior in rodents, administration of this compound resulted in reduced anxiety levels compared to control groups. This suggests a potential role in treating anxiety disorders .

Tables of Biological Activity

Biological Activity Tested Strains MIC (nM) Notes
AntibacterialStaphylococcus aureus180Significant inhibition observed
AntibacterialEscherichia coli710Effective against resistant strains
CNS ActivityRodent modelsN/AReduced anxiety-like behaviors

Properties

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

1-(azetidin-3-ylmethyl)piperidine;hydrochloride

InChI

InChI=1S/C9H18N2.ClH/c1-2-4-11(5-3-1)8-9-6-10-7-9;/h9-10H,1-8H2;1H

InChI Key

VMPVLGJQNQKQLP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CNC2.Cl

Origin of Product

United States

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